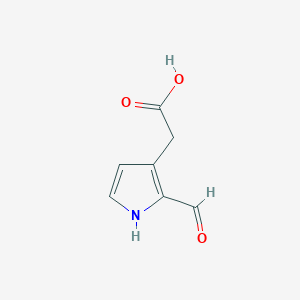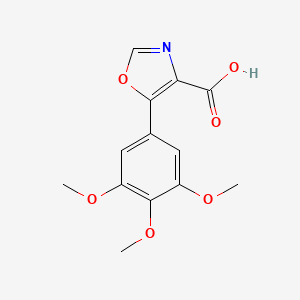
5-(3,4,5-Trimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4,5-Trimethoxyphenyl)oxazole-4-carboxylic acid: is an organic compound with the molecular formula C13H13NO6. It is characterized by the presence of an oxazole ring substituted with a 3,4,5-trimethoxyphenyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate nitrile and a carboxylic acid derivative under acidic or basic conditions to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group, resulting in the formation of alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand for receptor studies .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its ability to interact with various biological targets .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the trimethoxyphenyl group allow the compound to bind to active sites through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking . This binding can inhibit enzyme activity or modulate receptor function, leading to its biological effects .
Comparación Con Compuestos Similares
- 3,4,5-Trimethoxyphenylacetic acid
- 3-(3,4,5-Trimethoxyphenyl)propanoic acid
- 5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole
- 5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole
Comparison: 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carboxylic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The trimethoxyphenyl group is a common pharmacophore in many bioactive compounds, contributing to its potential therapeutic applications .
Propiedades
Número CAS |
89205-09-4 |
|---|---|
Fórmula molecular |
C13H13NO6 |
Peso molecular |
279.24 g/mol |
Nombre IUPAC |
5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO6/c1-17-8-4-7(5-9(18-2)12(8)19-3)11-10(13(15)16)14-6-20-11/h4-6H,1-3H3,(H,15,16) |
Clave InChI |
VQZBAKIKTIULBP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=C(N=CO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-](/img/structure/B15209919.png)
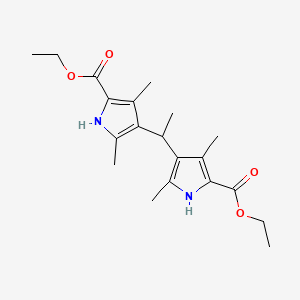
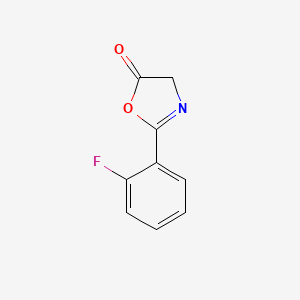
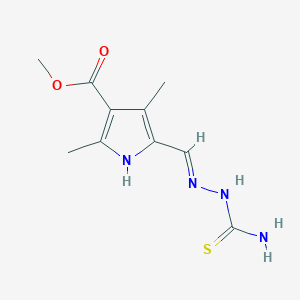
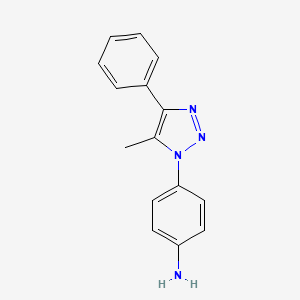
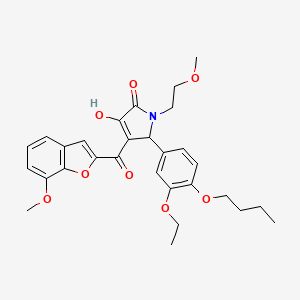
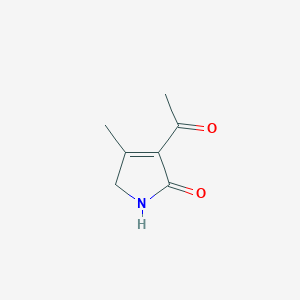
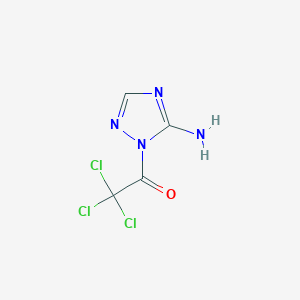
![3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209946.png)
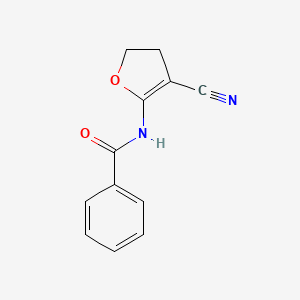
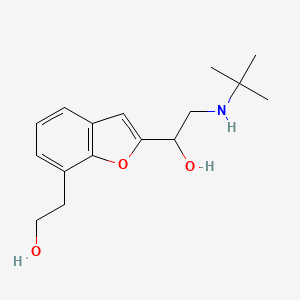
![3-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B15209996.png)
